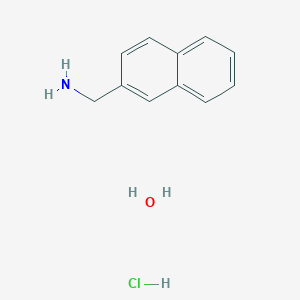
1-(2-Naphthyl)methanamine hydrochloride hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Naphthyl)methanamine hydrochloride hydrate is a chemical compound with the molecular formula C11H14ClNO and a molecular weight of 211.69 . It is primarily used in proteomics research and serves as an intermediate in organic synthesis . This compound is known for its role in the preparation of dyes and pigments .
Preparation Methods
The synthesis of 1-(2-Naphthyl)methanamine hydrochloride hydrate typically involves the reaction of 2-naphthaldehyde with methylamine under basic conditions . The reaction is carried out in a solvent such as tetrahydrofuran, and the product is then purified through crystallization or other suitable methods . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(2-Naphthyl)methanamine hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthylmethanone derivatives.
Reduction: It can be reduced to form naphthylmethanol derivatives.
Substitution: The amine group can participate in substitution reactions, forming various substituted naphthyl derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Naphthyl)methanamine hydrochloride hydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Naphthyl)methanamine hydrochloride hydrate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity . This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research and drug development .
Comparison with Similar Compounds
1-(2-Naphthyl)methanamine hydrochloride hydrate can be compared with other similar compounds such as:
2-(Aminomethyl)naphthalene: This compound has a similar structure but differs in the position of the amine group.
Naphthylmethanol: This compound is a reduction product of this compound and has different chemical properties.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a variety of chemical reactions and applications, making it a versatile compound in research and industry .
Properties
Molecular Formula |
C11H14ClNO |
|---|---|
Molecular Weight |
211.69 g/mol |
IUPAC Name |
naphthalen-2-ylmethanamine;hydrate;hydrochloride |
InChI |
InChI=1S/C11H11N.ClH.H2O/c12-8-9-5-6-10-3-1-2-4-11(10)7-9;;/h1-7H,8,12H2;1H;1H2 |
InChI Key |
HHYASHYRKMWKRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CN.O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















